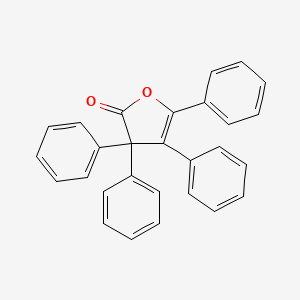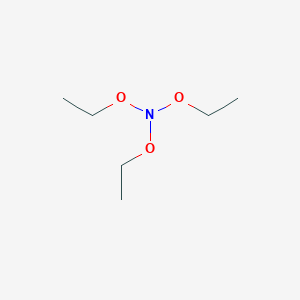
Triethoxyamine
説明
Triethoxyamine is an organic compound with the molecular formula C6H15NO3. It is a colorless liquid with a characteristic odor. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Triethoxyamine can be synthesized through the alkylation of ammonia with ethanol. The reaction can be represented as follows:
NH3+3C2H5OH→N(C2H5)3+3H2O
This reaction typically requires high temperatures and pressures over a dehydration or dehydrogenation catalyst .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .
Types of Reactions:
Oxidation: this compound can be oxidized by hydrogen peroxide to form this compound oxide.
Alkylation: It reacts with alkyl halides and dialkyl sulfates to form quaternary ammonium compounds.
Formation of Salts: Due to its alkyl substituents, this compound forms highly water-soluble salts with organic and inorganic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Alkylation: Alkyl halides and dialkyl sulfates are used under controlled conditions to prevent over-alkylation.
Salt Formation: Various organic and inorganic acids are used to form salts.
Major Products:
Oxidation: this compound oxide.
Alkylation: Quaternary ammonium compounds.
Salt Formation: Water-soluble salts.
科学的研究の応用
Triethoxyamine has several applications in scientific research:
Antidepressant Drug Research: It is related to fluoxetine, a selective serotonin uptake inhibitor, and has been studied for its effectiveness in treating depression and obsessive-compulsive disorders.
Chemotherapy for Wilson Disease: Triethylenetetramine, a chemically related compound, is used as a chelator to reduce copper levels in Wilson Disease.
Organic Synthesis: It acts as a base and nucleophile in various organic reactions, including acylation and esterification.
Catalyst: It is used as a catalyst in reactions such as Steglich esterification and Knoevenagel condensation.
Corrosion Inhibitor: It forms protective films on metal surfaces to reduce oxidation and degradation.
作用機序
Triethoxyamine exerts its effects through several mechanisms:
類似化合物との比較
Triethylamine: Similar in structure but differs in its applications and properties.
Triethanolamine: Used in the formulation of emulsifiers, thickeners, and detergents.
Triethylenetetramine: Used as a chelator in the treatment of Wilson Disease.
Uniqueness: Triethoxyamine is unique due to its specific applications in antidepressant drug research and chemotherapy for Wilson Disease. Its ability to act as a base, nucleophile, and catalyst in various organic reactions also sets it apart from similar compounds.
特性
IUPAC Name |
(diethoxyamino)oxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSIZMPQSZKECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560750 | |
| Record name | Triethoxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69914-53-0 | |
| Record name | Triethoxyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


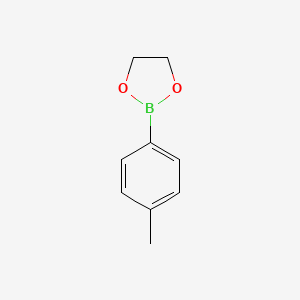
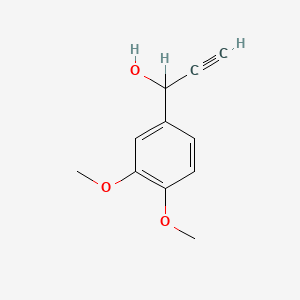
![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)
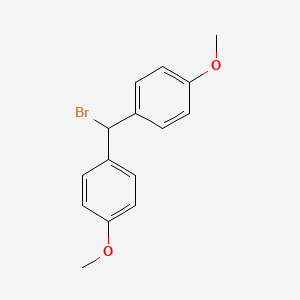

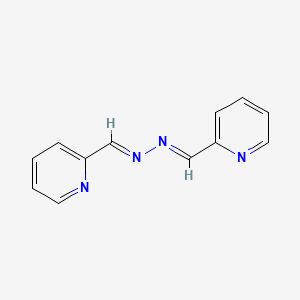
![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)
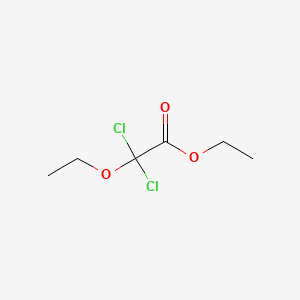
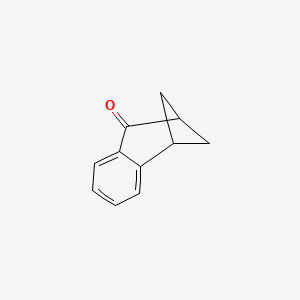
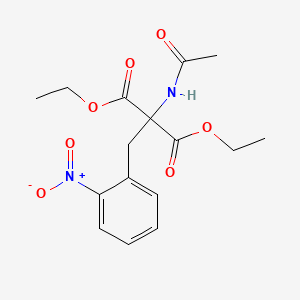
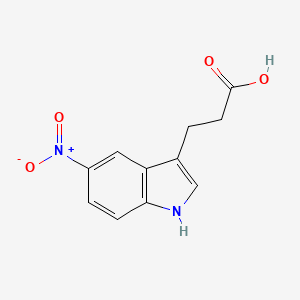
![Bicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B3056197.png)

